molecular formula C22H27F3N6O2 B2501797 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034235-23-7

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Katalognummer B2501797
CAS-Nummer: 2034235-23-7
Molekulargewicht: 464.493
InChI-Schlüssel: LOKMKDXTMKOECF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27F3N6O2 and its molecular weight is 464.493. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Pharmacophore Models

Research has detailed the molecular interactions of related compounds with cannabinoid receptors, focusing on the development of pharmacophore models. Studies such as the one conducted by J. Shim et al. (2002) have used molecular orbital methods to analyze conformational aspects of cannabinoid receptor antagonists, leading to insights into the steric binding interactions with receptors. These findings help in understanding how modifications in chemical structure could influence receptor affinity and activity, aiding in the design of new therapeutic agents (Shim et al., 2002).

Heterocyclic Cores in Receptor Antagonism

Another area of application is the exploration of heterocyclic cores flanked by basic functionalities for receptor antagonism, as studied by Devin M. Swanson et al. (2009). This research aimed at synthesizing compounds with high affinity for the human histamine H(3) receptor, which involved the use of central hetero-aromatic linkers. Such studies contribute to the development of selective antagonists that could cross the blood-brain barrier, offering potential for treating central nervous system disorders (Swanson et al., 2009).

Antimicrobial and Antifungal Activities

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, research by N. Patel et al. (2011) and P. Sanjeeva et al. (2022) has led to the development of new pyridine derivatives and pyrazole and isoxazole derivatives, respectively. These compounds have been characterized and screened for their efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Patel et al., 2011); (Sanjeeva et al., 2022).

Anticancer and Antimicrobial Agents

The synthesis and evaluation of novel compounds for potential anticancer and antimicrobial activities have been a significant area of research. Studies like those conducted by Kanubhai D. Katariya et al. (2021) have explored oxazole, pyrazoline, and pyridine entities for their bioactivities. Such research provides valuable insights into the design of new therapeutic agents with enhanced efficacy against cancer cells and pathogenic microorganisms (Katariya et al., 2021).

Eigenschaften

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)16-2-3-19(26-14-16)29-11-9-28(10-12-29)17-4-7-30(8-5-17)20(32)18-15-27-31-6-1-13-33-21(18)31/h2-3,14-15,17H,1,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKMKDXTMKOECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.